4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate
Overview
Description
4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.09872823 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Annular Tautomerism in NH-Pyrazoles
Research on NH-pyrazoles, a structurally similar class, has provided insights into the annular tautomerism observed in compounds with phenol residues and pyrazole entities. These compounds exhibit complex hydrogen bonding patterns in their crystalline forms and show consistent tautomerism in both solution and solid states, influenced by their OH groups or lack thereof (Cornago et al., 2009).
Synthesis and Antimicrobial Activities
A study on the microwave-assisted synthesis of pyrazolopyridines, closely related to the compound of interest, highlighted their potential antimicrobial activities. These compounds, synthesized through conventional heating and microwave irradiation techniques, demonstrated significant antioxidant, antitumor, and antimicrobial activities, suggesting a broad spectrum of application for structurally related compounds (El‐Borai et al., 2013).
Rearrangements and Synthesis Techniques
Another study explored the rearrangements of 3H-pyrazoles, which undergo specific rearrangement reactions under certain conditions, leading to the formation of various pyrazole derivatives. This research could provide a foundational understanding of the reactivity and potential synthetic routes for related compounds (Vasin et al., 2018).
Structural and Spectroscopic Investigations
Structural and spectroscopic studies on Schiff base ligands containing pyrazolone moieties offer insights into the tautomeric equilibria and crystal structures of these compounds. Such research underscores the importance of understanding the structural dynamics and electronic properties of pyrazolone derivatives for potential applications in materials science and molecular engineering (Hayvalı et al., 2010).
Antimicrobial Properties of Thiazolidinone Derivatives
The synthesis and antimicrobial activity assessment of thiazolidinone derivatives, incorporating pyrazole nuclei, indicate these compounds' potential as effective agents against various bacterial and fungal strains. This suggests the possible utility of similar compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Properties
IUPAC Name |
[4-[(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-14-5-8-17(12-15(14)2)25-22(27)19(21(26)24-25)13-16-6-9-18(10-7-16)29-23(28)20-4-3-11-30-20/h3-13H,1-2H3,(H,24,26)/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYLXZZIGXZJPY-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4)C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=CS4)/C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.